

# Spectroscopic Profile of 1-Bromo-2-fluoro-2-methylpropane: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 1-Bromo-2-fluoro-2-methylpropane

Cat. No.: B125078

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for the novel halogenated alkane, **1-Bromo-2-fluoro-2-methylpropane**. The document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra. This guide is intended to serve as a valuable resource for the characterization and utilization of this compound in research and development.

## Predicted Spectroscopic Data

Due to the limited availability of experimental spectra for **1-Bromo-2-fluoro-2-methylpropane**, the following data has been predicted based on established structure-spectra correlations and analysis of analogous compounds. These predictions offer a foundational dataset for researchers working with this molecule.

### Table 1: Predicted $^1\text{H}$ NMR Data for 1-Bromo-2-fluoro-2-methylpropane

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
~3.6 - 3.8	Doublet	2H	~10-12 ( $^2J_{HF}$ )	-CH <sub>2</sub> Br
~1.5 - 1.7	Singlet	6H	-	-C(CH <sub>3</sub> ) <sub>2</sub>

**Table 2: Predicted  $^{13}\text{C}$  NMR Data for 1-Bromo-2-fluoro-2-methylpropane**

Chemical Shift ( $\delta$ ) ppm	Assignment
~90 - 100 (d, $^1J_{CF} \approx 170\text{-}190$ Hz)	-C(CH <sub>3</sub> ) <sub>2</sub> F
~40 - 50	-CH <sub>2</sub> Br
~20 - 30 (d, $^2J_{CF} \approx 20\text{-}25$ Hz)	-C(CH <sub>3</sub> ) <sub>2</sub>

**Table 3: Predicted IR Spectroscopy Data for 1-Bromo-2-fluoro-2-methylpropane**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
2980 - 2850	Strong	C-H stretch (alkane)
1470 - 1430	Medium	C-H bend (CH <sub>3</sub> )
1390 - 1370	Medium	C-H bend (gem-dimethyl)
1150 - 1050	Strong	C-F stretch
650 - 550	Strong	C-Br stretch

**Table 4: Predicted Mass Spectrometry Data for 1-Bromo-2-fluoro-2-methylpropane**

m/z	Relative Abundance	Assignment
154/156	Low	[M] <sup>+</sup> (Molecular ion with <sup>79</sup> Br/ <sup>81</sup> Br)
75	High	[C <sub>4</sub> H <sub>8</sub> F] <sup>+</sup> (Loss of Br)
57	Very High	[C <sub>4</sub> H <sub>9</sub> ] <sup>+</sup> (tert-butyl cation)
41	Medium	[C <sub>3</sub> H <sub>5</sub> ] <sup>+</sup>

## Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for **1-Bromo-2-fluoro-2-methylpropane**, a volatile, halogenated liquid.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution <sup>1</sup>H and <sup>13</sup>C NMR spectra for structural elucidation.

Instrumentation:

- A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

- Prepare a solution of **1-Bromo-2-fluoro-2-methylpropane** (approximately 5-10 mg for <sup>1</sup>H NMR, 20-50 mg for <sup>13</sup>C NMR) in a deuterated solvent (e.g., CDCl<sub>3</sub>, 0.5-0.7 mL).
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
- Transfer the solution to a standard 5 mm NMR tube.

<sup>1</sup>H NMR Acquisition Parameters:

- Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
- Number of Scans: 16-64 (signal averaging to improve signal-to-noise).

- Relaxation Delay: 1-2 seconds.
- Acquisition Time: 2-4 seconds.
- Spectral Width: -2 to 12 ppm.

#### <sup>13</sup>C NMR Acquisition Parameters:

- Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
- Number of Scans: 1024-4096 (due to the low natural abundance of <sup>13</sup>C).
- Relaxation Delay: 2-5 seconds.
- Acquisition Time: 1-2 seconds.
- Spectral Width: -10 to 220 ppm.

#### Data Processing:

- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Phase correct the spectrum.
- Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).
- Integrate the peaks in the <sup>1</sup>H NMR spectrum.
- Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

## Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

#### Instrumentation:

- Fourier Transform Infrared (FTIR) spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory.

#### Sample Preparation (ATR Method):

- Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Acquire a background spectrum of the clean, empty ATR crystal.
- Place a small drop of neat **1-Bromo-2-fluoro-2-methylpropane** directly onto the center of the ATR crystal.

#### Data Acquisition:

- Spectral Range: 4000-400  $\text{cm}^{-1}$ .
- Resolution: 4  $\text{cm}^{-1}$ .
- Number of Scans: 16-32.

#### Data Processing:

- The instrument software will automatically subtract the background spectrum from the sample spectrum.
- Identify and label the major absorption bands in the spectrum.
- Correlate the observed absorption bands with known vibrational frequencies of functional groups to confirm the presence of C-H, C-F, and C-Br bonds.

## Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

#### Instrumentation:

- A mass spectrometer, typically coupled with a gas chromatograph (GC-MS) for sample introduction and separation. Electron Ionization (EI) is a common ionization method for such compounds.

#### Sample Preparation and Introduction (GC-MS):

- Prepare a dilute solution of **1-Bromo-2-fluoro-2-methylpropane** in a volatile organic solvent (e.g., dichloromethane or diethyl ether) at a concentration of approximately 100 ppm.
- Inject a small volume (e.g., 1  $\mu$ L) of the solution into the GC inlet.
- The GC will separate the compound from the solvent and introduce it into the mass spectrometer.

Mass Spectrometer Parameters (Electron Ionization - EI):

- Ionization Energy: 70 eV.
- Mass Range: m/z 35-300.
- Scan Speed: 1-2 scans/second.
- Source Temperature: 200-250  $^{\circ}$ C.

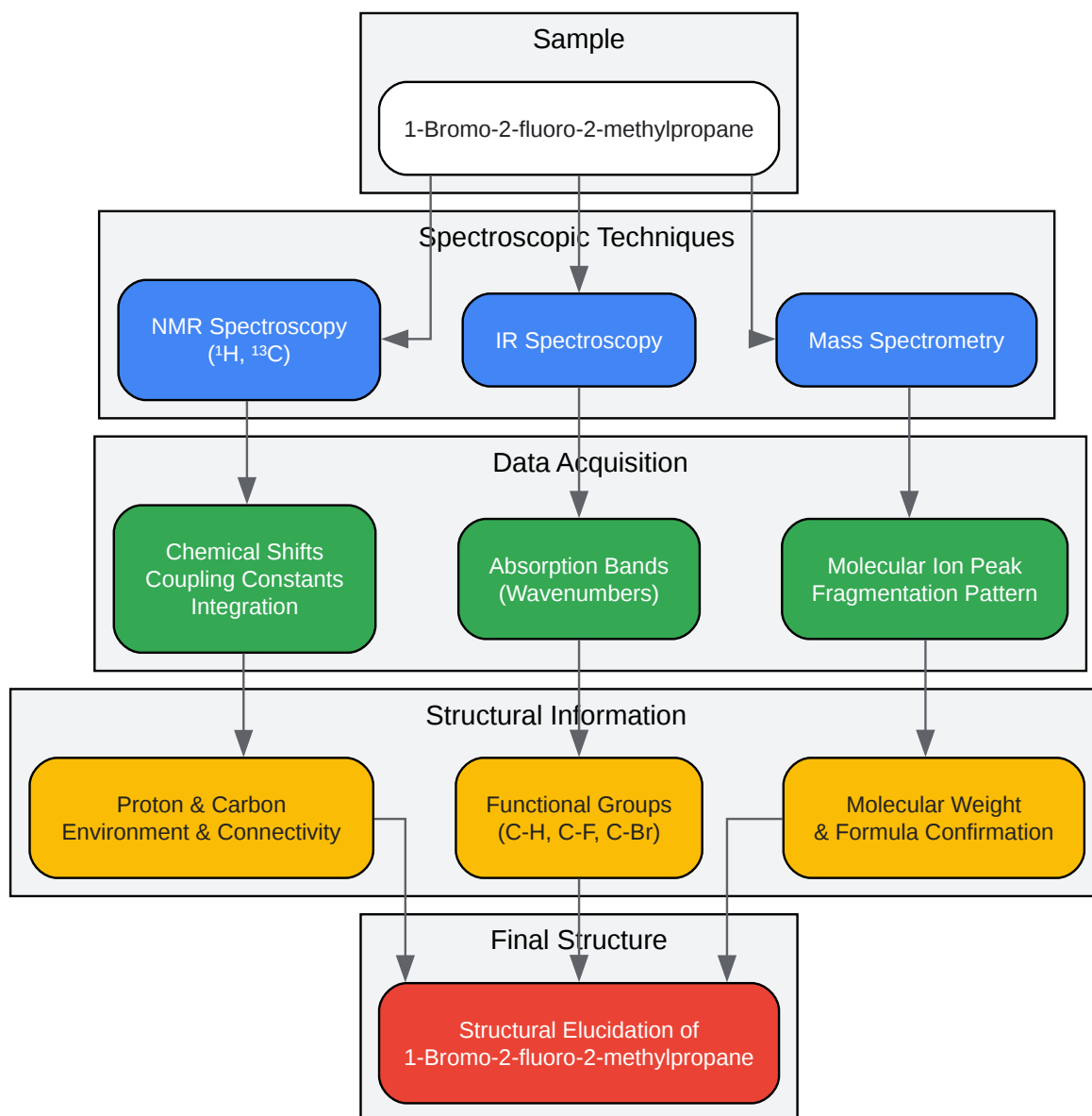
Data Analysis:

- Identify the molecular ion peak(s) ( $[M]^+$ ). Note the characteristic isotopic pattern of bromine ( $^{19}\text{Br}$  and  $^{81}\text{Br}$  are in an approximate 1:1 ratio), which will result in two peaks for bromine-containing fragments (M and M+2) of nearly equal intensity.
- Analyze the fragmentation pattern by identifying the major fragment ions.
- Propose fragmentation pathways that are consistent with the observed fragment ions to support the proposed structure.

## Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and structural elucidation of **1-Bromo-2-fluoro-2-methylpropane**.

## Workflow for Spectroscopic Analysis of 1-Bromo-2-fluoro-2-methylpropane

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Caption: Spectroscopic analysis workflow for **1-Bromo-2-fluoro-2-methylpropane**.

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Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)